molecular formula C20H38O3 B8478080 Methyl 2-formyloctadecanoate CAS No. 38620-88-1

Methyl 2-formyloctadecanoate

Cat. No.: B8478080
CAS No.: 38620-88-1
M. Wt: 326.5 g/mol
InChI Key: KNYPPUDDPVSAQF-UHFFFAOYSA-N
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Description

Methyl 2-formyloctadecanoate is a methyl ester derivative of a long-chain fatty acid (octadecanoic acid) with a formyl (-CHO) functional group at the second carbon position. Notably, the formyl group distinguishes it from structurally related esters, such as hydroxyl-substituted or unsubstituted methyl esters, which are discussed in the evidence (e.g., Methyl 2-hydroxydodecanoate, Methyl pentadecanoate) .

Properties

CAS No.

38620-88-1

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 2-formyloctadecanoate

InChI

InChI=1S/C20H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(18-21)20(22)23-2/h18-19H,3-17H2,1-2H3

InChI Key

KNYPPUDDPVSAQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C=O)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis

Methyl 2-formyloctadecanoate undergoes hydrolysis in the presence of water and acid/base catalysts, yielding 2-formyloctadecanoic acid . This reaction is reversible and depends on pH:

  • Acid-catalyzed hydrolysis : Uses protic acids (e.g., H₂SO₄) to protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Base-catalyzed hydrolysis : Involves deprotonation of the hydroxyl group to form an alkoxide intermediate.

Reaction ConditionsProductsObservations
Acidic conditions2-formyloctadecanoic acidReversible; equilibrium shifts toward acid at low pH
Alkaline conditionsSodium salt of 2-formyloctadecanoic acidReversible; favors deprotonated acid at high pH

Condensation Reactions

The formyl group (-CHO) in this compound acts as an electrophilic site, enabling nucleophilic addition or aldol-like condensations . These reactions are critical for synthesizing complex molecules:

  • Mechanism : The aldehyde group reacts with nucleophiles (e.g., enolates, amines) to form imines, alcohols, or cross-linked products.

  • Applications : Used in organic synthesis to construct cyclic or branched structures, such as γ-ketoaldehydes.

Dehydration and Elimination

While not explicitly detailed for this compound, analogous esters undergo acid-catalyzed dehydration to form α,β-unsaturated esters. For example, sulfuric acid may eliminate water from the ester to generate conjugated double bonds . This reaction could potentially yield unsaturated derivatives of this compound:

Proposed Reaction :
Methyl 2-formyloctadecanoateH+Unsaturated ester+H2O\text{this compound} \xrightarrow{\text{H}^+} \text{Unsaturated ester} + \text{H}_2\text{O}

Analytical and Spectral Insights

Key structural features are confirmed via:

  • IR spectroscopy : Absorption bands at ~1750 cm⁻¹ (ester carbonyl) and ~2800 cm⁻¹ (aldehyde C-H stretch).

  • NMR spectroscopy :

    • ¹H NMR : Signal at δ 9.37 ppm for the aldehyde proton (singlet) .

    • ¹³C NMR : Carbonyl carbons at δ 174.33–196.23 ppm .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 2-hydroxydodecanoate (C13H26O3, MW 230.34) shares a similar substitution pattern (position 2) but replaces the formyl group with a hydroxyl (-OH). This difference significantly impacts reactivity and physical properties:

  • Reactivity: The hydroxyl group enables hydrogen bonding and participation in esterification or oxidation reactions, whereas the formyl group in Methyl 2-formyloctadecanoate is more electrophilic, favoring nucleophilic additions (e.g., condensation reactions) .
  • Physical Properties: The longer C18 chain in this compound likely increases its melting point and hydrophobicity compared to the C12-based Methyl 2-hydroxydodecanoate.

Methyl pentadecanoate (C15H30O2) lacks substituents on the alkyl chain, making it less polar and more stable under oxidative conditions compared to aldehydic derivatives like this compound .

Diterpenoid Methyl Esters (Plant Resin Derivatives)

lists diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester), which are structurally distinct due to their cyclic terpene backbones. These compounds exhibit higher rigidity and lower solubility in nonpolar solvents compared to linear aliphatic esters like this compound .

Physical and Chemical Properties (Inferred)

Based on analogous compounds:

Property This compound (Inferred) Methyl 2-Hydroxydodecanoate Methyl Pentadecanoate
Molecular Formula C19H36O3 C13H26O3 C15H30O2
Molecular Weight ~312.5 g/mol 230.34 g/mol 242.4 g/mol
Functional Group Formyl (-CHO) Hydroxyl (-OH) None
Boiling Point High (>300°C, est.) Not reported Not reported
Solubility Low in polar solvents Moderate in polar solvents Low in water

Key Trends :

  • Chain Length : Longer chains (C18 vs. C12/C15) increase molecular weight and hydrophobicity.
  • Substituent Effects : Polar groups (e.g., -CHO, -OH) enhance solubility in polar solvents but may reduce thermal stability.

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